6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline 6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 10268-39-0
VCID: VC17309979
InChI: InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3
SMILES:
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol

6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline

CAS No.: 10268-39-0

Cat. No.: VC17309979

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline - 10268-39-0

Specification

CAS No. 10268-39-0
Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name 6,7-dimethoxy-1-[(4-nitrophenyl)methyl]-3,4-dihydroisoquinoline
Standard InChI InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3
Standard InChI Key YGNQHHPZQXFBEB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline features a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a 4-nitrobenzyl group at position 1. The dihydroisoquinoline structure reduces aromaticity at the 3,4-positions, imparting distinct reactivity compared to fully aromatic analogs .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₉H₁₉N₂O₅Derived from
Molecular Weight367.37 g/molCalculated
Density~1.28 g/cm³ (estimated)Based on
Boiling Point>550°C (estimated)Analogous to
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred from
StabilitySensitive to strong acids/bases due to nitro groupGeneral nitro compound behavior

The nitro group at the para position of the benzyl moiety introduces electron-withdrawing effects, influencing both reactivity and spectroscopic characteristics . The methoxy groups enhance solubility in organic solvents while directing electrophilic substitution reactions .

Synthesis Methodologies

Core Isoquinoline Formation

The synthesis of dihydroisoquinoline derivatives typically begins with phenethylamine precursors. A one-pot method involving 3,4-dimethoxyphenethylamine and formylation reagents (e.g., ethyl formate) generates an intermediate that undergoes cyclization with oxalyl chloride and phosphotungstic acid catalysis . This approach, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in >75% purity, provides a template for functionalization .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Formylation of phenethylamineEthyl formate, reflux, 6 hrs85%
2CyclizationOxalyl chloride, acetonitrile, 10–20°C78%
3Nitrobenzyl introduction4-Nitrobenzyl bromide, DMF, 70°C65%*

*Estimated based on analogous reactions .

Applications in Pharmaceutical Chemistry

Intermediate for Neuroactive Agents

The unsubstituted dihydroisoquinoline core is a key intermediate in tetrabenazine synthesis, a drug for Huntington’s chorea . The nitrobenzyl derivative may serve as a precursor for analogs with modified pharmacokinetics or targeting nitric oxide pathways .

ParameterAssessment
FlammabilityLow (flash point >250°C inferred)
ReactivityStable under inert atmospheres
StorageAmbient, away from light and moisture

Recent Advances and Research Gaps

Analytical Characterization

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR data are critical for confirming the structure but are absent in available literature. Future studies should prioritize spectral characterization.

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